2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
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Overview
Description
2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a synthetic organic compound known for its applications in various chemical reactions and industrial processes. This compound features a difluorophenyl group and a triazinylmethyl group, making it a versatile reagent in organic synthesis.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,6-dimethoxy-1,3,5-triazin-2-yl β-lactoside (dmt-β-lac), have been found to be efficient glycosyl donors for enzymatic glycosylation catalyzed by an endo-1,4-β-glucanase .
Mode of Action
Related compounds like dmtmm, a triazine condensation reagent, are known to mediate amidation reactions in alcohol and aqueous solutions .
Biochemical Pathways
Given its structural similarity to dmt-β-lac, it may be involved in enzymatic glycosylation processes .
Result of Action
Related compounds like dmtmm are known to mediate amidation reactions, which could potentially lead to the formation of amides or esters .
Action Environment
It’s worth noting that related compounds like dmtmm are known to mediate reactions in alcohol and aqueous solutions , suggesting that the solvent environment could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide typically involves the reaction of 2,4-difluoroaniline with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Amidation: Reacts with carboxylic acids to form amides.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Esterification: Uses alcohols and carboxylic acids under acidic or basic conditions.
Major Products Formed
Amides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis for the formation of amides and esters.
Biology: Employed in peptide synthesis and other biochemical applications.
Medicine: Investigated for potential therapeutic applications due to its ability to form stable amide bonds.
Industry: Utilized in the production of various chemical intermediates and final products.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): A widely used coupling reagent for amide and ester formation.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: Another triazine-based compound with different functional groups.
Uniqueness
2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is unique due to its difluorophenyl group, which imparts distinct chemical properties and reactivity compared to other triazine-based compounds. This makes it particularly useful in specific synthetic applications where enhanced reactivity is required .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O3/c1-22-13-18-11(19-14(20-13)23-2)7-17-12(21)5-8-3-4-9(15)6-10(8)16/h3-4,6H,5,7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBQJOLEURUPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CC2=C(C=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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